molecular formula C20H22N2O2S B2778993 N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 1105245-84-8

N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2778993
CAS No.: 1105245-84-8
M. Wt: 354.47
InChI Key: DIOORTMFTXLQOB-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Biological Activity

N-(4-butylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, with the CAS number 1105245-84-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various pathogens and diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S, with a molecular weight of 354.5 g/mol. The compound features a benzothiazine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H22N2O2S
Molecular Weight354.5 g/mol
CAS Number1105245-84-8

Antimicrobial Properties

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. For example, studies have reported that related compounds can inhibit various pathogens, including bacteria and fungi. The compound's structure allows for interactions with microbial enzymes, disrupting their function.

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have been noted to inhibit Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall disruption and enzyme inhibition .
  • Antifungal Activity : The antibacterial properties extend to antifungal activity as well. Some benzothiazine derivatives have demonstrated efficacy against fungi such as Candida albicans, likely by interfering with fungal cell membrane integrity .

Anticancer Activity

The compound shows promise in anticancer research as well. Studies have indicated that benzothiazine derivatives can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition leads to increased rates of apoptosis in cancerous cells .

Inhibitory Effects on Enzymes

Molecular docking studies suggest that this compound could act as an inhibitor for several enzymes:

  • Cyclooxygenase (COX) : It has been suggested that the compound may inhibit COX enzymes, which play a crucial role in inflammation and pain pathways .
  • HCV Polymerase : Related benzothiazine compounds have been identified as potent inhibitors of HCV polymerase, indicating potential use in antiviral therapies .

Case Studies

Several studies have focused on the biological activity of benzothiazine derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of benzothiazine derivatives exhibited IC50 values ranging from 10 to 50 µg/mL against E. coli and S. aureus, showcasing their potential as antimicrobial agents .
  • Anticancer Research : In vitro studies reported that certain derivatives led to a significant reduction in the viability of breast cancer cell lines (MCF-7), with IC50 values below 30 µM .

Properties

IUPAC Name

N-(4-butylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-3-6-14-9-11-15(12-10-14)21-19(23)13-18-20(24)22-16-7-4-5-8-17(16)25-18/h4-5,7-12,18H,2-3,6,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOORTMFTXLQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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